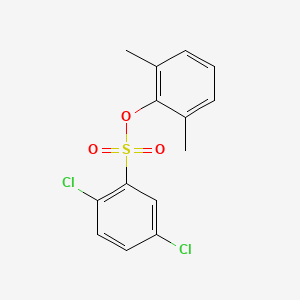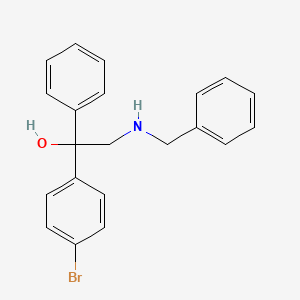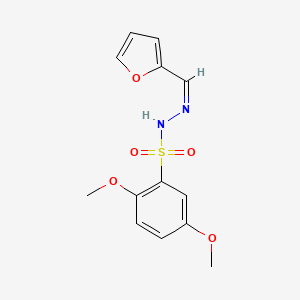
1-adamantyl(2,5-dimethoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Adamantyl(2,5-dimethoxybenzyl)amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as ADB or 2C-G-Adamantyl-N-benzyl. It belongs to the phenethylamine class of compounds and is structurally similar to other psychedelic substances such as MDMA and 2C-B. In
作用机制
The mechanism of action of 1-adamantyl(2,5-dimethoxybenzyl)amine is not fully understood. However, it is believed to exert its effects by binding to the serotonin 5-HT2A receptor, which leads to an increase in the release of serotonin and dopamine in the brain. This increase in neurotransmitter release is thought to be responsible for the psychedelic effects of ADB.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-adamantyl(2,5-dimethoxybenzyl)amine are similar to other psychedelic substances. It has been reported to induce altered states of consciousness, changes in perception, and mood enhancement. It has also been found to increase heart rate and blood pressure, dilate pupils, and cause sweating and nausea. However, more research is needed to fully understand the biochemical and physiological effects of ADB.
实验室实验的优点和局限性
One advantage of using 1-adamantyl(2,5-dimethoxybenzyl)amine in lab experiments is its structural similarity to other psychedelic substances. This allows for comparison of its effects with other substances and may provide insights into the mechanism of action of psychedelics. However, one limitation is the lack of research on the long-term effects of ADB on the brain and body.
未来方向
There are several future directions for research on 1-adamantyl(2,5-dimethoxybenzyl)amine. One area of interest is its potential therapeutic properties. Studies have shown that other psychedelic substances have potential in treating mental health disorders such as depression, anxiety, and PTSD. ADB may have similar therapeutic potential and could be studied further in this context.
Another area of future research is the development of new synthesis methods for ADB. The current synthesis method has a yield of around 50%, which could be improved to increase the availability of this compound for research purposes.
Conclusion
1-Adamantyl(2,5-dimethoxybenzyl)amine is a chemical compound that has shown potential in scientific research as a psychedelic substance. Its structural similarity to other psychedelic substances allows for comparison of its effects with other substances and may provide insights into the mechanism of action of psychedelics. Further research is needed to fully understand the biochemical and physiological effects of ADB and its potential therapeutic properties.
合成方法
1-Adamantyl(2,5-dimethoxybenzyl)amine is synthesized by reacting 1-adamantylamine with 2,5-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction takes place in anhydrous ethanol and is followed by purification using column chromatography. The yield of this synthesis method is reported to be around 50%.
科学研究应用
1-Adamantyl(2,5-dimethoxybenzyl)amine has shown potential in scientific research as a psychedelic substance. It has been found to have a similar structure to other psychedelic substances such as MDMA and 2C-B, which are known to have therapeutic properties. Studies have shown that ADB has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
属性
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]adamantan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-21-17-3-4-18(22-2)16(8-17)12-20-19-9-13-5-14(10-19)7-15(6-13)11-19/h3-4,8,13-15,20H,5-7,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAZZCLERJJNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxybenzyl)tricyclo[3.3.1.1~3,7~]decan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5125510.png)
![N-benzyl-1-cyclopropyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5125515.png)
![2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B5125528.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125533.png)


![2-[{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5125552.png)




![N~2~-benzyl-N~1~-(sec-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5125585.png)
![6-amino-4-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5125611.png)